TCN 213

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

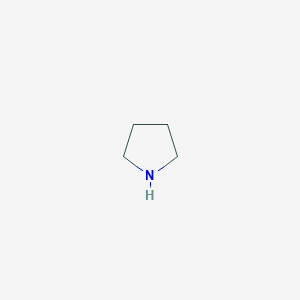

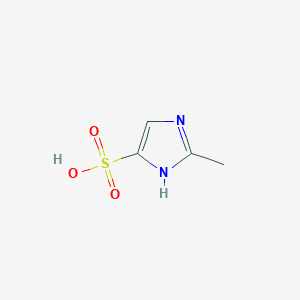

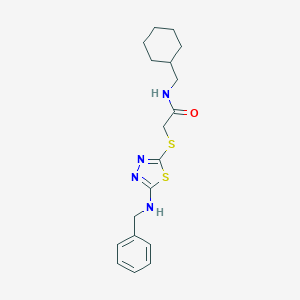

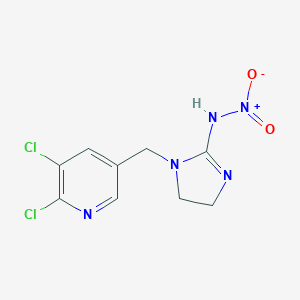

TCN 213 is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Applications De Recherche Scientifique

TCN 213 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

TCN 213, also known as 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide, is a selective antagonist of the GluN1/GluN2A NMDA receptors . NMDA receptors are ligand-gated ion channels that mediate excitatory neurotransmission in the brain and are involved in numerous neuropathological conditions .

Mode of Action

This compound acts as a negative allosteric modulator of glycine binding . It binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This occupancy inhibits NMDA receptor function by reducing glycine potency .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic synaptic transmission mediated by NMDA receptors . By selectively blocking GluN1/GluN2A over GluN1/GluN2B NMDA receptors, this compound allows for the direct dissection of functional NMDA receptors and pharmacological profiling of developmental changes in native NMDA receptor subunit composition .

Pharmacokinetics

It’s known that this compound antagonism is dependent on glycine but independent of glutamate concentrations in external recording solutions . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound inhibits NMDA receptor channels expressed in Xenopus oocytes . It antagonizes NMDA-evoked currents in neurons transfected with GluN2A subunits . The antagonistic effect of this compound on GluN1/GluN2A receptor is significant, allowing it to effectively identify GluN1/GluN2A receptors .

Action Environment

The action of this compound is influenced by the presence of glycine. Its antagonistic effect on GluN1/GluN2A NMDA receptors can be surmounted by glycine . The IC50s of this compound are 0.55, 3.5, 40 μM in the presence of 75, 750, 7500 nM glycine, respectively .

Méthodes De Préparation

The synthesis of TCN 213 typically involves the reaction of 5-(benzylamino)-1,3,4-thiadiazole-2-thiol with N-(cyclohexylmethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Similar compounds to TCN 213 include other 1,3,4-thiadiazole derivatives such as:

- 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole

- N-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide

- 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-fluorophenyl)acetamide

What sets this compound apart is its unique combination of the benzylamino and cyclohexylmethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Propriétés

IUPAC Name |

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAZPYFIYYCZBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does TCN 213 interact with NMDA receptors, and what are the downstream effects of this interaction?

A: this compound acts as a selective antagonist of NMDA receptors containing the GluN2A subunit [, ]. This means it binds to these specific NMDA receptor subtypes and blocks their activation by the neurotransmitter glutamate. This blockade inhibits the flow of ions through the receptor channel, preventing the neuronal excitation typically caused by NMDA receptor activation. As a result, this compound can suppress synaptic plasticity processes like Long-Term Depression (LTD), which is thought to rely on GluN2A-containing NMDA receptors [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)